- Preparation of sulfonylurea compound and compositions for treating conditions associated with NLRP activity, World Intellectual Property Organization, , ,
Cas no 942282-41-9 (Methyl 2-(4-bromo-3-fluorophenyl)acetate)
942282-41-9 structure
Product Name:Methyl 2-(4-bromo-3-fluorophenyl)acetate
Número CAS:942282-41-9
MF:C9H8BrFO2
Megavatios:247.061025619507
MDL:MFCD22418249
CID:2093248
PubChem ID:71265948
Update Time:2025-06-25
Methyl 2-(4-bromo-3-fluorophenyl)acetate Propiedades químicas y físicas
Nombre e identificación
-
- Methyl 2-(4-bromo-3-fluorophenyl)acetate
- Methyl (4-bromo-3-fluorophenyl)acetate
- Methyl 4-bromo-3-fluorobenzeneacetate (ACI)
- (4-Bromo-3-fluoro-phenyl)-acetic acid methyl ester
- DTXSID401285712
- CS-0061878
- DB-319747
- GJSFSDMLTLWFQN-UHFFFAOYSA-N
- methyl2-(4-bromo-3-fluorophenyl)acetate
- TS-03396
- SB40114
- SCHEMBL14710854
- EN300-206404
- AKOS025287085
- SY274624
- Methyl 4-Bromo-3-fluorophenylacetate
- MFCD22418249
- Methyl 4-bromo-3-fluorobenzeneacetate
- 942282-41-9
-
- MDL: MFCD22418249
- Renchi: 1S/C9H8BrFO2/c1-13-9(12)5-6-2-3-7(10)8(11)4-6/h2-4H,5H2,1H3
- Clave inchi: GJSFSDMLTLWFQN-UHFFFAOYSA-N
- Sonrisas: O=C(CC1C=C(F)C(Br)=CC=1)OC
Atributos calculados
- Calidad precisa: 245.96917g/mol
- Masa isotópica única: 245.96917g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 13
- Cuenta de enlace giratorio: 3
- Complejidad: 187
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 2.5
- Superficie del Polo topológico: 26.3Ų
Methyl 2-(4-bromo-3-fluorophenyl)acetate PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0843-1g |
(4-Bromo-3-fluoro-phenyl)-acetic acid methyl ester |
942282-41-9 | 96% | 1g |
2968.15CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0843-5g |
(4-Bromo-3-fluoro-phenyl)-acetic acid methyl ester |
942282-41-9 | 96% | 5g |
8310.82CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0843-500mg |
(4-Bromo-3-fluoro-phenyl)-acetic acid methyl ester |
942282-41-9 | 96% | 500mg |
1908.1CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0843-250mg |
(4-Bromo-3-fluoro-phenyl)-acetic acid methyl ester |
942282-41-9 | 96% | 250mg |
1382.31CNY | 2021-05-08 | |
| Alichem | A019112037-250mg |
Methyl 2-(4-bromo-3-fluorophenyl)acetate |
942282-41-9 | 95% | 250mg |
$183.04 | 2023-08-31 | |
| Alichem | A019112037-1g |
Methyl 2-(4-bromo-3-fluorophenyl)acetate |
942282-41-9 | 95% | 1g |
$647.92 | 2023-08-31 | |
| Alichem | A019112037-5g |
Methyl 2-(4-bromo-3-fluorophenyl)acetate |
942282-41-9 | 95% | 5g |
$1376.96 | 2023-08-31 | |
| Apollo Scientific | PC909748-100mg |
Methyl 2-(4-bromo-3-fluorophenyl)acetate |
942282-41-9 | 95% | 100mg |
£80.00 | 2024-05-23 | |
| Apollo Scientific | PC909748-250mg |
Methyl 2-(4-bromo-3-fluorophenyl)acetate |
942282-41-9 | 95% | 250mg |
£20.00 | 2025-02-22 | |
| Apollo Scientific | PC909748-1g |
Methyl 2-(4-bromo-3-fluorophenyl)acetate |
942282-41-9 | 95% | 1g |
£48.00 | 2025-02-22 |
Methyl 2-(4-bromo-3-fluorophenyl)acetate Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Thionyl chloride Solvents: Methanol ; 30 min, 0 °C; 16 h, rt
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Thionyl chloride Solvents: Methanol ; 5 min, rt; overnight, 55 °C
Referencia
- Pyrazole derivatives as inhibitor compounds, compositions, and use, World Intellectual Property Organization, , ,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Thionyl chloride Solvents: Methanol ; 3 h, rt
Referencia
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Métodos de producción 4
Condiciones de reacción
Referencia
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Métodos de producción 5
Condiciones de reacción
Referencia
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Métodos de producción 6
Condiciones de reacción
Referencia
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Métodos de producción 7
Condiciones de reacción
Referencia
- Preparation of novel biphenyl compounds or salts thereof as lysine specific demethylase 1 (LSD1) inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Thionyl chloride Solvents: Methanol ; rt; 6 h, 50 °C
Referencia
- Heterocyclic compounds as GLP-1 agonists and their preparation, World Intellectual Property Organization, , ,
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Thionyl chloride Solvents: Methanol , Dimethylformamide ; 0 °C; 1 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 8, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 8, rt
Referencia
- Phenyl acetamide based IL-17A modulators and uses thereof, World Intellectual Property Organization, , ,
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Thionyl chloride Solvents: Methanol ; 0 °C; 4 h, 50 °C; 50 °C → rt
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
Referencia
- Preparation of oxazole derivatives as hormone receptor modulators for treating metabolic conditions and disorders, World Intellectual Property Organization, , ,
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Thionyl chloride Solvents: Methanol ; 3 h, 60 °C
Referencia
- Preparation of pyridine derivatives as rearranged during transfection (RET) kinase inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Methanol ; 3 h, 80 °C
Referencia
- Preparation of N-heterocyclylcarbamates as lysophosphatidic acid (LPA) receptor antagonists, World Intellectual Property Organization, , ,
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: Sulfuric acid Solvents: Methanol , Water ; overnight, reflux; cooled
1.2 Reagents: Water
1.2 Reagents: Water
Referencia
- Preparation of imidazole derivatives as bombesin receptor subtype-3 modulators, World Intellectual Property Organization, , ,
Métodos de producción 14
Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 0 °C; overnight, 60 °C
Referencia
- Preparation of oxabispidines for the treatment of cardiac arrhythmias, World Intellectual Property Organization, , ,
Métodos de producción 15
Condiciones de reacción
Referencia
- Preparation of biaryl urea derivatives useful as RORγt inhibitors, China, , ,
Methyl 2-(4-bromo-3-fluorophenyl)acetate Raw materials
Methyl 2-(4-bromo-3-fluorophenyl)acetate Preparation Products
Methyl 2-(4-bromo-3-fluorophenyl)acetate Literatura relevante
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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